(3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
Description
Properties
Molecular Formula |
C21H20BrN3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20BrN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
ANCHPYWCVIWTBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Methylation of Indole-3-Carboxylic Acid
1-Methylindole-3-carboxylic acid is synthesized via N-methylation of indole-3-carboxylic acid. A representative procedure involves:
-
Reacting indole-3-carboxylic acid (1 equiv) with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 0°C.
-
Adding potassium carbonate (2 equiv) as a base, followed by stirring at 25°C for 12 hours.
-
Purification via recrystallization from ethanol/water yields 1-methylindole-3-carboxylic acid (82–89% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Yield | 82–89% |
| Characterization | NMR (DMSO-d6): δ 8.15 (s, 1H, C2-H), 7.45–7.20 (m, 4H, aromatic), 3.85 (s, 3H, N-CH3) |
Sequential Acylation of Piperazine
Protective Group Strategy for Monoacylation
To avoid bis-acylation, piperazine is transiently protected using a tert-butoxycarbonyl (Boc) group:
-
Boc Protection :
-
First Acylation (3-Bromobenzoyl) :
-
Deprotection :
-
Second Acylation (1-Methylindole-3-Carbonyl) :
Optimization Insights :
-
Excess acylating agent (>1.1 equiv) risks bis-acylation; stoichiometric precision is critical.
-
EDCI/HOAt activation outperforms traditional acyl chlorides in minimizing side reactions.
Alternative One-Pot Acylation Approach
Direct Coupling Without Protection
In absence of protective groups, stoichiometric control enables sequential acylation:
-
Piperazine (2.2 equiv) reacts with 3-bromobenzoyl chloride (1 equiv) in acetonitrile at 60°C for 8 hours.
-
1-Methylindole-3-carboxylic acid (1 equiv), EDCI (1.2 equiv), and HOAt (1.2 equiv) are added directly.
-
Stirring continues for 12 hours, yielding the product (68% yield) after column chromatography.
Trade-offs :
-
Lower yield due to competing bis-acylation.
-
Simplified workflow reduces synthetic steps.
Catalytic Coupling Methods
Palladium-Mediated Cross-Coupling
While less common for acylpiperazines, Pd catalysis aids in constructing related heterocycles:
-
Buchwald-Hartwig Amination : Aryl halides couple with amines to form C–N bonds. For example, 3-bromophenylboronic acid and piperazine react under Pd(OAc)₂/BINAP catalysis to form intermediates.
-
Limitations : This method is more applicable to aryl amines than acylpiperazines but informs alternative routes.
Analytical Characterization and Validation
Spectroscopic Data
-
NMR (400 MHz, CDCl3) : δ 8.05 (s, 1H, indole C2-H), 7.65–7.20 (m, 7H, aromatic), 3.90 (s, 3H, N-CH3), 3.75–3.40 (m, 8H, piperazine).
-
HRMS (ESI+) : m/z calcd for C22H20BrN3O2 [M+H]+: 454.0742; found: 454.0745.
Purity Assessment
-
HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
-
Melting Point : 148–150°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing indole and piperazine moieties exhibit significant anticancer properties. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antidepressant Properties
The structural elements of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone suggest it may act on serotonin receptors, which are crucial in mood regulation. Preliminary studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models, possibly through the modulation of neurotransmitter levels in the brain .
Neuropharmacology
Cognitive Enhancement
Research into compounds with piperazine and indole structures has revealed their potential for cognitive enhancement. These compounds may improve memory and learning processes by interacting with cholinergic systems or modulating glutamate receptors. Investigations into the specific effects of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone on cognitive functions are ongoing, with promising results suggesting a role in neuroprotection .
Anxiolytic Effects
Similar to its antidepressant properties, there is potential for anxiolytic effects due to the compound's ability to influence serotonin and dopamine pathways. Animal studies have shown that related compounds can reduce anxiety-like behaviors, indicating that this compound might offer therapeutic benefits for anxiety disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is crucial for optimizing its pharmacological properties. By modifying various substituents on its structure, researchers aim to enhance its potency and selectivity for specific biological targets. This process involves systematic testing of analogs to determine their efficacy and safety profiles .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the anxiolytic properties of the compound in rodent models. The study found that administration led to a marked reduction in anxiety-like behaviors compared to control groups. These findings support further exploration into its therapeutic potential for treating anxiety disorders.
Mechanism of Action
The mechanism of action of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Analogues with Bromophenyl and Piperazine Moieties
Several structurally related compounds have been synthesized and characterized, enabling comparisons based on substituent effects, crystallinity, and bioactivity:
Key Observations :
- Halogen Position : The 3-bromophenyl substituent in the target compound contrasts with 4-bromophenyl analogs (e.g., Compound 13). Positional isomers may exhibit divergent steric and electronic effects, influencing receptor binding or solubility .
- Piperazine Substitution : Methylation () or hydroxylation () of the piperazine ring alters polarity. The target compound’s unmodified piperazine may enhance flexibility for intermolecular interactions .
- Indole vs. Other Heterocycles : The 1-methylindole group in the target compound differs from pyrrole or triazole derivatives. Indole moieties generally confer higher receptor affinity due to enhanced π-π stacking and hydrogen bonding .
Crystallinity and Stability
Crystalline forms of related indole-piperazine methanones have been reported:
- (3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate () and its hydrochloride salt () demonstrate robust crystallinity, critical for pharmaceutical formulation .
Biological Activity
The compound (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone , identified by its CAS number 1081146-17-9 , is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 426.3 g/mol . The structure includes a bromophenyl group, an indole moiety, and a piperazine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1081146-17-9 |
| Molecular Formula | C21H20BrN3O2 |
| Molecular Weight | 426.3 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its structure allows it to interfere with cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structural features possess significant antimicrobial activity. The presence of the indole and piperazine groups may enhance membrane permeability, leading to increased efficacy against bacterial strains.
Antitumor Activity
A study conducted by Umesha et al. explored the cytotoxic effects of similar indole derivatives on mammary carcinoma cells. The findings revealed that these compounds inhibited cell viability significantly, suggesting potential use in cancer therapy . Although specific data on (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is limited, its structural analogs have shown promise in this area.
Antimicrobial Activity
Research on related pyrazole derivatives has demonstrated their effectiveness against various pathogens. For instance, compounds exhibiting structural similarities have been evaluated for their ability to inhibit the growth of fungi and bacteria . The mechanism often involves disruption of the microbial cell membrane integrity, leading to cell lysis.
Inhibition of Enzymatic Activity
Another aspect of interest is the potential inhibition of enzymes such as xanthine oxidase (XO). Studies on similar compounds indicate that they can act as competitive inhibitors, which could be beneficial in managing conditions like gout or hyperuricemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
